![molecular formula C13H12ClNO2S2 B5807354 O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as CI-994, is a small molecule inhibitor that has shown potential in the treatment of various cancers. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-tumor effects by inducing cell cycle arrest, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDACs, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis. Additionally, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to inhibit the activity of other enzymes, such as DNA methyltransferases and heat shock protein 90, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has also been found to modulate the immune system, promoting the differentiation and activation of immune cells that can target and kill cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate in lab experiments is its potency and specificity for HDAC inhibition. It has been found to be more potent than other HDAC inhibitors, such as vorinostat and romidepsin, and has a unique selectivity profile for different HDAC isoforms. However, one limitation of using O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate in lab experiments is its poor solubility in water, which can make it difficult to administer to cells or animals in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate. One area of interest is the identification of biomarkers that can predict response to O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate treatment, which can help to select patients who are most likely to benefit from this therapy. Another direction is the optimization of the synthesis method to improve the yield and purity of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, which can facilitate its use in clinical trials. Additionally, there is ongoing research to develop novel HDAC inhibitors that can overcome the limitations of current inhibitors, such as poor solubility and toxicity.
Synthesemethoden
The synthesis of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with isopropylamine followed by the addition of thiourea. The resulting product is purified by crystallization to obtain O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate as a white solid. The overall yield of this synthesis is around 40%.
Wissenschaftliche Forschungsanwendungen
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer. It has been shown to have potent anti-tumor effects both in vitro and in vivo, and has been found to synergize with other anti-cancer agents, such as chemotherapeutic drugs and radiation therapy.
Eigenschaften
IUPAC Name |
O-propan-2-yl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-7(2)17-13(18)15-12(16)11-10(14)8-5-3-4-6-9(8)19-11/h3-7H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJDSYKFLSKBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-benzo(B)thiophene-2-carbonyl)-thiocarbamic acid O-isopropyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

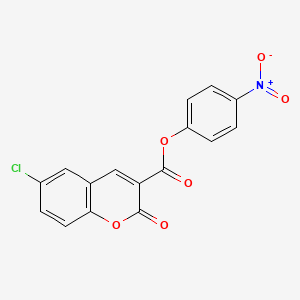
![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
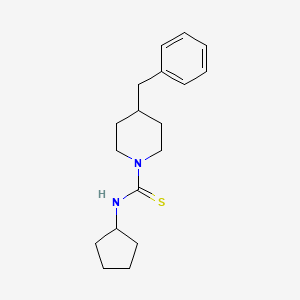

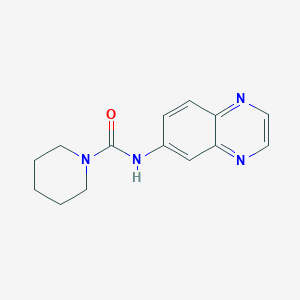
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
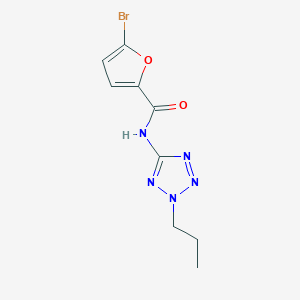

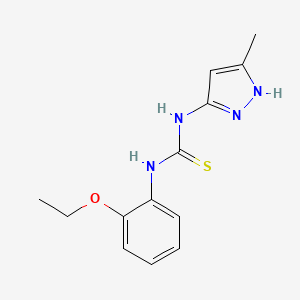
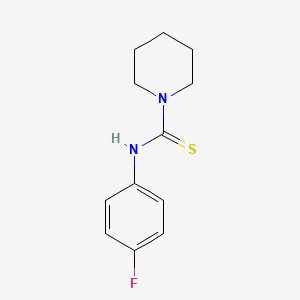
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)